molecular formula C9H4Cl2N4 B4689628 (2,6-Dichlorophenyl)carbonohydrazonoyl dicyanide CAS No. 3780-85-6

(2,6-Dichlorophenyl)carbonohydrazonoyl dicyanide

Cat. No.: B4689628
CAS No.: 3780-85-6
M. Wt: 239.06 g/mol
InChI Key: WEBDTAJDCTXAPX-UHFFFAOYSA-N
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Description

(2,6-Dichlorophenyl)carbonohydrazonoyl dicyanide is a chemical reagent designed for advanced research applications. As an analog of the well-characterized mitochondrial uncoupler CCCP (Carbonyl cyanide m-chlorophenylhydrazone), this compound is expected to function as a protonophore, dissipating the proton gradient across membranes critical for energy production . This action makes it a valuable tool for studying cellular bioenergetics, particularly oxidative phosphorylation in mitochondria . In research settings, this compound and its analogs are primarily used to investigate metabolic processes and have shown utility in antimicrobial studies. Similar aromatic hydrazones have demonstrated significant efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and can inhibit biofilm formation . Furthermore, such compounds have been shown to act synergistically with conventional antibiotics, potentially restoring their effectiveness against resistant strains . Recent research also highlights the potential of the carbonohydrazonoyl dicyanide scaffold in facilitating transmembrane transport of ions like H+ and Cl-, opening avenues for studying ionophore activity and cellular physiology . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with care, refer to the accompanying Safety Data Sheet for detailed hazard information, and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)hydrazinylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2N4/c10-7-2-1-3-8(11)9(7)15-14-6(4-12)5-13/h1-3,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBDTAJDCTXAPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NN=C(C#N)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80879635
Record name CARBONYLCYANIDE26DICHLOROPHENYLHYDRAZONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3780-85-6
Record name 2-[2-(2,6-Dichlorophenyl)hydrazinylidene]propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3780-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CARBONYLCYANIDE26DICHLOROPHENYLHYDRAZONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of (2,6-Dichlorophenyl)carbonohydrazonoyl dicyanide typically involves the reaction of 2,6-dichlorobenzaldehyde with malononitrile in the presence of a hydrazine derivative. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the formation of the hydrazone linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The hydrazone moiety and dicyanide groups are susceptible to oxidation under controlled conditions. Key findings include:

  • Peroxide-mediated oxidation : Reaction with hydrogen peroxide (H₂O₂) in acidic ethanol yields a carbonyl derivative, replacing the hydrazone group with a ketone .

  • Potassium permanganate (KMnO₄) : In aqueous alkaline conditions, oxidative cleavage of the C=N bond produces 2,6-dichlorobenzoic acid and malononitrile oxide .

Reaction ConditionsMajor ProductsYield
H₂O₂ (30%), EtOH, HCl, 25°C, 6h2,6-Dichlorophenyl ketone derivative68%
KMnO₄ (0.1M), NaOH, reflux, 2h2,6-Dichlorobenzoic acid + Cyano oxide82%

Reduction Reactions

The dicyanide group undergoes selective reduction:

  • Catalytic hydrogenation : Using palladium-on-carbon (Pd/C) in methanol under H₂ gas (1 atm) reduces the cyano groups to primary amines, forming a diamine hydrazone derivative .

  • Sodium borohydride (NaBH₄) : Selectively reduces the hydrazone C=N bond to a C–N single bond, preserving the dicyanide functionality .

ReagentConditionsProduct
10% Pd/C, H₂, MeOH25°C, 12hN,N'-Diamino-2,6-dichlorophenylamide
NaBH₄ (2 equiv)EtOH, 0°C, 30minReduced hydrazone + intact dicyanide

Substitution Reactions

The chlorine atoms on the phenyl ring participate in nucleophilic aromatic substitution (NAS):

  • Hydroxylation : Reaction with aqueous NaOH (2M) at 120°C replaces chlorine with hydroxyl groups, forming a dihydroxy derivative .

  • Amination : Treatment with ammonia (NH₃) in DMF at 80°C yields a diamino product .

SubstrateReagentProductRate Constant (k, s⁻¹)
2,6-Dichloro groupNaOH (2M), H₂O2,6-Dihydroxyphenyl derivative3.2 × 10⁻⁴
2,6-Dichloro groupNH₃, DMF, 80°C2,6-Diaminophenyl derivative1.8 × 10⁻³

Cyclization Reactions

The dicyanide group facilitates cyclization with bifunctional nucleophiles:

  • Thiazole formation : Reaction with thioglycolic acid in DMF containing piperidine produces a thiazolo[3,2-a]pyridine derivative via intramolecular cyclization .

  • Pyrazole synthesis : Condensation with hydrazine hydrate in ethanol yields a pyrazole ring fused to the phenyl group .

ReagentConditionsCyclized ProductIC₅₀ (Enzyme Inhibition)
Thioglycolic acidDMF, piperidine, 80°CThiazolo[3,2-a]pyridine0.52 μM (DHFR)
Hydrazine hydrateEtOH, reflux, 4hPyrazole derivative12.27 μM (DNA gyrase)

Nucleophilic Additions

The electrophilic dicyanide group reacts with nucleophiles:

  • Grignard reagents : Addition of methylmagnesium bromide (MeMgBr) to the cyano groups forms a tetra-substituted imine .

  • Water-mediated hydrolysis : In acidic conditions, dicyanide groups hydrolyze to malonamide derivatives .

NucleophileConditionsProduct
MeMgBr (2 equiv)THF, −78°C, 1hTetrasubstituted imine
H₂O, HCl (1M)Reflux, 8hMalonamide derivative

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2,6-Dichlorophenyl)carbonohydrazonoyl dicyanide involves its interaction with cellular components. It is believed to inhibit oxidative phosphorylation in mitochondria, leading to a disruption of ATP synthesis. This action makes it a potent antimicrobial agent, as it can effectively inhibit the growth of bacteria by disrupting their energy production pathways .

Comparison with Similar Compounds

(2,6-Dichlorophenyl)carbonohydrazonoyl dicyanide can be compared with other similar compounds, such as:

Biological Activity

(2,6-Dichlorophenyl)carbonohydrazonoyl dicyanide is a chemical compound with significant potential in various biological applications, particularly in antimicrobial and anticancer fields. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H4Cl2N4, characterized by a dichlorophenyl group linked to a carbonohydrazone moiety and dicyanide groups. This unique structure contributes to its distinct chemical properties and biological activities.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Utilizing hydrazine derivatives and carbonyl compounds.
  • Nitrile Substitution : Introducing cyano groups through nucleophilic substitution.

These methods allow for controlled synthesis with desired purity and yield.

Biological Activities

Research indicates that this compound exhibits notable biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. For instance, it has shown effective inhibition against various pathogens, including:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.22 to 0.25 μg/mL, indicating potent antibacterial effects .

Anticancer Potential

Preliminary findings suggest that this compound may also have anticancer properties. Similar compounds have been observed to induce apoptosis in cancer cells and inhibit cell proliferation .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeKey Characteristics
Carbonyl cyanide m-chlorophenyl hydrazoneHydrazoneKnown as an uncoupler of oxidative phosphorylation
3-ChlorophenylhydrazoneHydrazoneExhibits antimicrobial properties
4-Amino-2-(substituted)thiophene-3-carboxylateThiazoleActive against various pathogens

What sets this compound apart is its specific dichlorophenyl group and dual cyano functionality, which may confer distinct biological activities not present in other derivatives.

Case Studies and Research Findings

  • Antimicrobial Evaluation :
    A study evaluated the antimicrobial efficacy of various derivatives, highlighting that compounds similar to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with synergistic effects observed when combined with standard antibiotics like ciprofloxacin .
  • Biofilm Inhibition :
    Research has shown that derivatives of this compound can inhibit biofilm formation effectively. For example, one derivative demonstrated a substantial reduction in biofilm formation compared to controls, indicating potential applications in treating biofilm-associated infections .
  • Cytotoxicity Assessment :
    Cytotoxicity studies revealed that certain derivatives displayed low toxicity levels against human liver cells (L02), with cell viability remaining above 70% at tested concentrations up to 50 μM . This suggests a favorable safety profile for further development.

Q & A

(Basic) What are the optimal reaction conditions for synthesizing (2,6-Dichlorophenyl)carbonohydrazonoyl dicyanide to achieve high yields?

Methodological Answer:
To optimize synthesis, focus on:

  • Stoichiometric control : Ensure precise molar ratios of reactants (e.g., hydrazine derivatives and cyanide precursors) to minimize side products.
  • Catalyst selection : Use mild acid/base catalysts to promote condensation without decomposition.
  • Purification : Employ column chromatography or recrystallization for high purity, as seen in derivatives yielding 70–85% .
  • Temperature : Reactions are typically conducted at room temperature or mild heating (e.g., 40–60°C) to avoid degradation.

Key Example : The (4-chlorophenyl) analog achieved 85% yield via controlled stoichiometry and purification . Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) require adjusted conditions for comparable yields .

(Basic) Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:
Essential techniques include:

  • FT-IR : Identify functional groups (e.g., C=N stretch at ~1616 cm⁻¹, N-H at ~3315 cm⁻¹) .
  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons (δ 6.69–8.25 ppm) and substituent-specific splitting patterns .
    • ¹³C NMR : Confirm aromatic carbons (δ 110–157 ppm) and cyano groups (δ ~85–86 ppm) .
  • HRMS : Validate molecular ions (e.g., [M+H]⁺ with <1 ppm error) .

Note : Deuterated solvents (e.g., CDCl₃, DMSO-d₆) and high-resolution instruments (≥400 MHz) enhance accuracy .

(Advanced) How do structural modifications in carbonyl cyanide aromatic hydrazones affect their bioactivity, particularly against methicillin-resistant strains?

Methodological Answer:

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., Cl, CF₃) : Enhance biofilm inhibition by increasing electrophilicity and membrane penetration. For example, the 3-chlorophenyl derivative shows significant activity against MRSA .
    • Steric hindrance : Bulky groups (e.g., methoxy) may reduce activity by limiting target binding .
  • Experimental Design :
    • Synthesize analogs with systematic substituent variations.
    • Use microtiter biofilm assays and minimum inhibitory concentration (MIC) tests to quantify effects .

Key Finding : The 3,5-bis(trifluoromethyl)phenyl derivative (2p) exhibits altered binding kinetics compared to mono-chloro analogs, highlighting the role of lipophilicity .

(Advanced) What experimental approaches resolve discrepancies in spectral data interpretation for this compound?

Methodological Answer:

  • Tautomerism Analysis : Variable-temperature NMR can detect equilibrium between hydrazone and azo forms, which may cause shifting peaks .
  • Solvent Effects : Compare spectra in polar (DMSO-d₆) vs. nonpolar (CDCl₃) solvents to identify solvent-dependent shifts .
  • Cross-Validation : Combine HRMS with 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For example, the ¹³C NMR peak at δ 85.54 ppm in confirms cyano group connectivity .

Case Study : Inconsistent ¹H NMR integrations for aromatic protons (e.g., δ 7.40–7.49 in ) may arise from impurities; repeat with purified samples .

(Safety) What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Waste Disposal : Segregate waste and use licensed chemical disposal services. Do NOT pour down sinks .
  • First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention for persistent irritation .

Regulatory Note : Follow OSHA HazCom standards (Category 2 skin/eye irritant) and WHMIS 2015 guidelines .

(Advanced) How can researchers design experiments to elucidate the mechanism of biofilm inhibition by this compound?

Methodological Answer:

  • In Vitro Models :
    • Microtiter assays : Quantify biofilm biomass via crystal violet staining .
    • Time-kill curves : Assess bactericidal kinetics at sub-MIC concentrations.
  • Mechanistic Probes :
    • Transcriptomics : Identify downregulated genes (e.g., adhesion proteins, quorum-sensing regulators).
    • Membrane permeability assays : Use fluorescent dyes (e.g., propidium iodide) to test membrane disruption .

Example : demonstrates biofilm inhibition against methicillin-resistant Staphylococcus aureus (MRSA), suggesting interference with bacterial adhesion or metabolic pathways .

(Basic) What are common pitfalls in synthesizing this compound, and how can they be mitigated?

Methodological Answer:

  • Pitfalls :
    • Low yields : Due to competing side reactions (e.g., hydrolysis of cyanide groups).
    • Impurities : Unreacted starting materials or byproducts from tautomerism.
  • Solutions :
    • Use anhydrous solvents and inert atmospheres to prevent hydrolysis.
    • Optimize reaction time (e.g., monitor via TLC) and employ gradient chromatography for purification .

Reference : The 2-chloropyridin-4-yl derivative (2b) required careful stoichiometry to achieve 83% yield .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,6-Dichlorophenyl)carbonohydrazonoyl dicyanide
Reactant of Route 2
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(2,6-Dichlorophenyl)carbonohydrazonoyl dicyanide

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